molecular formula C10H7F3N2O B15333683 2-(3,4,5-Trifluorophenyl)imidazole-5-methanol

2-(3,4,5-Trifluorophenyl)imidazole-5-methanol

Cat. No.: B15333683
M. Wt: 228.17 g/mol
InChI Key: WLIAPCQGCCQEKE-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of trifluorophenyl and methanol groups in this compound makes it a unique and valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)imidazole-5-methanol typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various catalysts such as tetrabutyl ammonium bromide, molecular iodine, or Brønsted acidic ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of environmentally friendly catalysts are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, carbonyl compounds, and reduced imidazole analogs .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)imidazole
  • 2-(3,4,5-Trifluorophenyl)imidazole-4-methanol
  • 2-(3,4,5-Trifluorophenyl)imidazole-5-carboxaldehyde

Uniqueness

2-(3,4,5-Trifluorophenyl)imidazole-5-methanol is unique due to the presence of both trifluorophenyl and methanol groups, which confer distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the methanol group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

[2-(3,4,5-trifluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H7F3N2O/c11-7-1-5(2-8(12)9(7)13)10-14-3-6(4-16)15-10/h1-3,16H,4H2,(H,14,15)

InChI Key

WLIAPCQGCCQEKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NC=C(N2)CO

Origin of Product

United States

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